molecular formula C5H3ClN2O2 B1315797 6-Chloropyrazine-2-carboxylic acid CAS No. 23688-89-3

6-Chloropyrazine-2-carboxylic acid

Cat. No. B1315797
Key on ui cas rn: 23688-89-3
M. Wt: 158.54 g/mol
InChI Key: KGGYMBKTQCLOTE-UHFFFAOYSA-N
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Patent
US07994179B2

Procedure details

A solution of 6-chloro-pyrazine carboxylic acid (2.00 g, 12.62 mmol) in DMF (7 mL) was cooled to −40° C. NMP (2.77 mL, 25.23 mmol) and isobutyl chloroformate 3.27 mL, 25.23 mmol) were added. The temperature was allowed to increase to −20° C. during 20 min and then NH4OH was added. A precipitate was rapidly formed and after 15 min it was filtered off and washed with water. Crystallization from EtOH gave the title compound (670 mg, 34%) as light-brown needles.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
2.77 mL
Type
reactant
Reaction Step Two
Quantity
3.27 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
34%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[CH:5]=[N:4][CH:3]=1.C[N:12]1C(=O)CCC1.ClC(OCC(C)C)=O.[NH4+].[OH-]>CN(C=O)C>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([NH2:12])=[O:10])[CH:5]=[N:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CN=CC(=N1)C(=O)O
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.77 mL
Type
reactant
Smiles
CN1CCCC1=O
Name
Quantity
3.27 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A precipitate was rapidly formed and after 15 min it
Duration
15 min
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Crystallization from EtOH

Outcomes

Product
Name
Type
product
Smiles
ClC1=CN=CC(=N1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 670 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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